3-Ethyl-2,3,4,4-tetramethylhexane
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Overview
Description
3-Ethyl-2,3,4,4-tetramethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups and an ethyl group attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3,4,4-tetramethylhexane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor, such as 2,3,4,4-tetramethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to promote the alkylation reaction. These methods are designed to maximize yield and selectivity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3,4,4-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination or bromination).
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as molecular oxygen (O2) and elevated temperatures.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives of this compound, such as 3-Ethyl-2,3,4,4-tetramethylhexyl chloride or bromide.
Scientific Research Applications
3-Ethyl-2,3,4,4-tetramethylhexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on lipid bilayers.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
As a hydrocarbon, 3-Ethyl-2,3,4,4-tetramethylhexane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the physical properties of mixtures. In chemical reactions, its mechanism of action involves typical alkane reactivity, such as free radical halogenation or combustion.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4-Tetramethylhexane: Lacks the ethyl group present in 3-Ethyl-2,3,4,4-tetramethylhexane.
3-Ethyl-2,2,4,4-tetramethylpentane: Similar structure but with a different carbon backbone.
3,3,4,4-Tetramethylhexane: Another branched alkane with a similar degree of branching but different substituent positions.
Uniqueness
This compound is unique due to its specific arrangement of methyl and ethyl groups, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure makes it a valuable compound for studying the effects of branching and substituent positioning in alkanes.
Properties
CAS No. |
62185-09-5 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,3,4,4-tetramethylhexane |
InChI |
InChI=1S/C12H26/c1-8-11(5,6)12(7,9-2)10(3)4/h10H,8-9H2,1-7H3 |
InChI Key |
VYCKEOSFJUAFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(CC)C(C)C |
Origin of Product |
United States |
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